Enantiomeric Differentiation at 5-HT₂A and 5-HT₂C Receptors: R-Configured 2,5-Dimethoxyphenylalkylamines Exhibit Higher Affinity and Functional Potency Than S-Enantiomers
In a systematic enantiospecific study of conformationally restricted 2,5-dimethoxyphenylalkylamine analogues, Chambers et al. (2001) demonstrated that the R-enantiomers of all tested optical isomer pairs bound with higher affinity than their S-antipodes at both the 5-HT₂A and 5-HT₂C agonist binding sites. Functional assays (phosphoinositide hydrolysis) further confirmed that the R-enantiomers generally displayed increased potency compared to the S-enantiomers [1]. Although this study employed tricyclic dihydrofuran-constrained analogues rather than the unconstrained (2R)-2-(2,5-dimethoxyphenyl)propan-1-amine, the stereochemical trend is consistent with earlier findings on 2,5-DMA derivatives where R(−)-isomers were more potent than both the racemate and the S(+)-isomers at 5-HT₂ sites [2]. This class-level stereochemical preference provides the strongest available rationale for selecting the R-enantiomer over the S-enantiomer (CAS 2248186-75-4) or racemic mixture for receptor-targeted research applications.
| Evidence Dimension | 5-HT₂A and 5-HT₂C receptor binding affinity and functional potency – enantiomeric comparison (R vs S) |
|---|---|
| Target Compound Data | For the class of 2,5-dimethoxyphenylalkylamines: R-enantiomers consistently exhibit higher 5-HT₂A/₂C affinity and functional potency relative to S-enantiomers (magnitude: modest but directionally consistent across all tested pairs) [1]. R(−)-isomers of 2,5-DMA derivatives (DOI, DOM, DON) are more potent than their racemates at 5-HT₂ sites [2]. |
| Comparator Or Baseline | S-enantiomers of corresponding 2,5-dimethoxyphenylalkylamines (including the S-enantiomer of the target compound, CAS 2248186-75-4) display lower affinity and reduced functional potency at 5-HT₂A/₂C receptors [1]. |
| Quantified Difference | Directionally consistent R > S stereoselectivity across multiple congeneric series; magnitude is compound-specific. For R(−)-DOI vs racemic DOI at 5-HT₂ sites: R(−)-isomer is the more potent stereoisomer with selectivity for 5-HT₂ over 5-HT₁ binding [2]. |
| Conditions | Radioligand displacement assays using [³H]ketanserin (5-HT₂) and [³H]LSD (5-HT₁) in rat cortical membranes; phosphoinositide hydrolysis functional assays in A20 cells expressing 5-HT₂A or 5-HT₂C receptors [1]; competition binding in rat cortical homogenates [2]. |
Why This Matters
Procurement of the R-enantiomer is mandatory for any study design requiring the stereochemically preferred 5-HT₂A/₂C receptor interaction; substitution with the S-enantiomer or racemate introduces a known, directionally predictable confound in receptor occupancy and functional response.
- [1] Chambers JJ, Kurrasch-Orbaugh DM, Parker MA, Nichols DE. Enantiospecific synthesis and pharmacological evaluation of a series of super-potent, conformationally restricted 5-HT(2A/2C) receptor agonists. J Med Chem. 2001 Mar 15;44(6):1003-10. doi:10.1021/jm000491y. PMID: 11300881. View Source
- [2] Shannon M, Battaglia G, Glennon RA, Titeler M. 5-HT1 and 5-HT2 binding properties of derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane (2,5-DMA). Eur J Pharmacol. 1984 Jun 15;102(1):23-9. doi:10.1016/0014-2999(84)90333-9. PMID: 6479216. View Source
